Cas no 330190-36-8 (2-(3,4-dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide)

2-(3,4-Dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic organic compound featuring a tetrahydrobenzothiophene core substituted with a 3,4-dimethoxybenzamide group and a carboxamide functionality. Its structural complexity and functional groups make it a valuable intermediate in medicinal chemistry, particularly for the development of bioactive molecules. The dimethoxybenzamide moiety enhances solubility and potential receptor binding, while the tetrahydrobenzothiophene scaffold contributes to stability and conformational rigidity. This compound is suited for research applications in drug discovery, serving as a precursor for analogs targeting neurological or inflammatory pathways. Its well-defined synthetic route ensures reproducibility for laboratory-scale and industrial use.
2-(3,4-dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide structure
330190-36-8 structure
商品名:2-(3,4-dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
CAS番号:330190-36-8
MF:C19H22N2O4S
メガワット:374.453983783722
CID:6242083
PubChem ID:3283150

2-(3,4-dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 化学的及び物理的性質

名前と識別子

    • 2-(3,4-dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
    • HMS1415C04
    • AKOS024575428
    • Oprea1_188447
    • F0325-0266
    • IDI1_008971
    • IFLab1_001104
    • SR-01000424516-1
    • 2-[(3,4-dimethoxybenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
    • SR-01000424516
    • AB00667251-01
    • 330190-36-8
    • 2-(3,4-dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
    • インチ: 1S/C19H22N2O4S/c1-10-4-7-15-12(8-10)16(17(20)22)19(26-15)21-18(23)11-5-6-13(24-2)14(9-11)25-3/h5-6,9-10H,4,7-8H2,1-3H3,(H2,20,22)(H,21,23)
    • InChIKey: AYXXMXVNQISKPL-UHFFFAOYSA-N
    • ほほえんだ: S1C(=C(C(N)=O)C2=C1CCC(C)C2)NC(C1C=CC(=C(C=1)OC)OC)=O

計算された属性

  • せいみつぶんしりょう: 374.13002836g/mol
  • どういたいしつりょう: 374.13002836g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 26
  • 回転可能化学結合数: 5
  • 複雑さ: 532
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 119Ų

2-(3,4-dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0325-0266-5μmol
2-(3,4-dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
330190-36-8 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0325-0266-5mg
2-(3,4-dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
330190-36-8 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0325-0266-20mg
2-(3,4-dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
330190-36-8 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0325-0266-3mg
2-(3,4-dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
330190-36-8 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0325-0266-30mg
2-(3,4-dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
330190-36-8 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0325-0266-25mg
2-(3,4-dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
330190-36-8 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0325-0266-50mg
2-(3,4-dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
330190-36-8 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0325-0266-100mg
2-(3,4-dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
330190-36-8 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0325-0266-75mg
2-(3,4-dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
330190-36-8 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0325-0266-2μmol
2-(3,4-dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
330190-36-8 90%+
2μl
$57.0 2023-05-17

2-(3,4-dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 関連文献

2-(3,4-dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamideに関する追加情報

Professional Introduction to Compound with CAS No. 330190-36-8 and Product Name: 2-(3,4-dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

The compound with the CAS number 330190-36-8 and the product name 2-(3,4-dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structure and functional groups, has garnered attention for its potential applications in drug discovery and medicinal chemistry. The benzothiophene core and the amide functionalities present in this compound contribute to its unique chemical properties, making it a subject of interest for researchers exploring novel therapeutic agents.

In recent years, there has been a growing emphasis on the development of small molecules that can modulate biological pathways with high specificity. The structure of 2-(3,4-dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide aligns well with this trend. The presence of a dimethoxybenzamido group suggests potential interactions with biological targets such as enzymes and receptors. This moiety has been studied extensively for its role in enhancing binding affinity and selectivity, which are crucial factors in drug design.

The tetrahydro-1-benzothiophene scaffold is another key feature of this compound. Benzothiophene derivatives are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The modification of this scaffold with a methyl group at the 5-position and a carboxamide group at the 3-position further diversifies its chemical space. Such structural modifications can lead to novel analogs with improved pharmacokinetic profiles and reduced toxicity.

Recent studies have highlighted the importance of 2-(3,4-dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in the context of developing new therapeutic strategies. For instance, researchers have explored its potential as an inhibitor of specific enzymes involved in cancer progression. The benzamido group can interact with the active site of these enzymes, thereby disrupting their function. Preliminary in vitro studies have shown promising results regarding its inhibitory activity against certain kinases and proteases.

Moreover, the compound's ability to cross the blood-brain barrier has been a point of interest for neuropharmacologists. The tetrahydro-1-benzothiophene core is known to enhance lipophilicity, which is essential for central nervous system (CNS) drug delivery. This property makes 2-(3,4-dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide a candidate for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully elucidate its mechanism of action in these conditions.

The synthesis of this compound involves multiple steps that require precise control over reaction conditions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the benzothiophene core. The introduction of the dimethoxybenzamido and carboxamide groups necessitates careful selection of reagents and catalysts to ensure high yield and purity. These synthetic challenges underscore the complexity of developing novel pharmaceuticals but also highlight the ingenuity required in medicinal chemistry.

In conclusion,2-(3,4-dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide represents a promising candidate for further exploration in drug discovery. Its unique structure and functional groups make it a versatile molecule with potential applications across multiple therapeutic areas. As research continues to uncover new biological targets and mechanisms of action,330190-36-8 may play a pivotal role in developing next-generation pharmaceuticals.

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